Terazosin impurity F-d8

説明

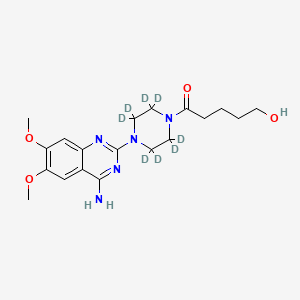

Structure

3D Structure

特性

分子式 |

C19H27N5O4 |

|---|---|

分子量 |

397.5 g/mol |

IUPAC名 |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-5-hydroxypentan-1-one |

InChI |

InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2 |

InChIキー |

KCUCXOWQJCTZNA-COMRDEPKSA-N |

異性体SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)CCCCO)([2H])[2H])[2H] |

正規SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |

製品の起源 |

United States |

Comprehensive Technical Guide on Terazosin Impurity F-d8: Structural Elucidation, Degradation Mechanisms, and LC-MS/MS Quantification

Executive Summary

Terazosin is a potent α1 -adrenergic receptor antagonist utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. Throughout its synthetic lifecycle and formulation shelf-life, terazosin is susceptible to degradation, yielding various pharmacopeial impurities that must be strictly monitored under ICH Q3A(R2) and Q3B(R2) guidelines [1]. Terazosin EP Impurity F (CAS: 109678-71-9) is a critical ring-opened degradant [2]. To achieve absolute accuracy in trace-level quantification within complex matrices, the stable isotope-labeled (SIL) internal standard, Terazosin Impurity F-d8 , is employed. This whitepaper details the structural origins of Impurity F and provides a self-validating analytical framework for its quantification using F-d8.

Chemical Structure and Mechanistic Origins

Structural Divergence: Terazosin vs. Impurity F

The active pharmaceutical ingredient (API), terazosin, features a quinazoline ring linked to a piperazine moiety, which is terminally functionalized with a tetrahydrofuran-2-carbonyl group. Impurity F—chemically defined as 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(5-hydroxypentanoyl)piperazine—arises from the structural collapse of this terminal group [2].

Causality Insight: Why does Impurity F form? The tetrahydrofuran ring in terazosin is a cyclic ether that is highly susceptible to hydrolytic cleavage or reductive ring-opening when exposed to environmental stress (e.g., moisture, extreme pH, or residual metal catalysts from synthesis). The C-O bond at the C2 position of the tetrahydrofuran ring breaks, but the oxygen atom is retained at the terminal carbon. This converts the cyclic ether into a linear, flexible 5-hydroxypentanoyl chain [3].

The Role of Isotopic Labeling in F-d8

Impurity F-d8 is the precisely deuterated analog of Impurity F, where eight hydrogen atoms on the piperazine ring are replaced by deuterium ( 2 H).

Causality Insight: Why label the piperazine ring specifically? Deuterium atoms attached to the carbon backbone of a saturated heterocycle like piperazine are covalently locked. Unlike protons on hydroxyl (-OH) or amino (-NH 2 ) groups, these carbon-bound deuteriums are non-exchangeable in aqueous extraction media or mobile phases. This strategic labeling ensures that the +8 Da mass shift remains perfectly stable throughout sample preparation and LC-MS/MS analysis.

Fig 1: Mechanistic pathway of Terazosin degradation forming Impurity F.

Physicochemical Properties

The physical and chemical properties of the impurity and its labeled counterpart are summarized below to aid in chromatographic method development.

| Property | Terazosin EP Impurity F | Terazosin Impurity F-d8 |

| CAS Number | 109678-71-9 | N/A (Isotope Labeled) |

| Molecular Formula | C 19 H 27 N 5 O 4 | C 19 H 19 D 8 N 5 O 4 |

| Molecular Weight | 389.45 g/mol | 397.50 g/mol |

| Monoisotopic Mass | 389.2063 Da | 397.2565 Da |

| LogP (Predicted) | ~0.9 | ~0.9 |

| Structural Modification | 5-hydroxypentanoyl chain | Piperazine-d8 + 5-hydroxypentanoyl |

Analytical Methodologies: LC-MS/MS Protocol

Accurate trace-level quantification of Impurity F in pharmaceutical formulations or biological fluids requires overcoming matrix effects. Co-eluting matrix components in the electrospray ionization (ESI) source can unpredictably suppress or enhance the analyte signal.

Self-Validating Protocol: By spiking the sample with Impurity F-d8, we create a self-validating system. Because F-d8 shares the exact physicochemical properties (LogP, pKa) of Impurity F, it co-elutes perfectly during chromatography. Any matrix effect suppressing the ionization of Impurity F will equally suppress F-d8. By quantifying the ratio of their MS/MS peak areas, the method normalizes the response, ensuring absolute quantitative accuracy regardless of matrix variability [4].

Step-by-Step Methodology

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of Terazosin Impurity F-d8 in LC-MS grade methanol. Dilute with 50:50 Methanol:Water to a working internal standard (IS) concentration of 10 ng/mL.

-

Sample Spiking: Aliquot 100 µL of the pharmaceutical extract. Add 10 µL of the 10 ng/mL F-d8 IS solution. Vortex vigorously for 30 seconds to ensure homogeneous distribution.

-

Solid Phase Extraction (SPE):

-

Conditioning: Pass 1 mL Methanol followed by 1 mL Water through an Oasis HLB cartridge.

-

Loading: Apply the spiked sample.

-

Washing: Wash with 1 mL of 5% Methanol in Water. (Causality Insight: This specific concentration is strong enough to elute highly polar salts and endogenous matrix proteins without breaking the hydrophobic interactions between the C18 sorbent and the moderately lipophilic Impurity F).

-

Elution: Elute with 1 mL of 100% Methanol. Evaporate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

UHPLC Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

-

MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

-

Impurity F Transition: m/z 390.4 → 290.1 (Collision Energy: 25 eV)

-

Impurity F-d8 Transition: m/z 398.5 → 298.1 (Collision Energy: 25 eV)

-

(Causality Insight: The 290.1 / 298.1 product ions correspond to the neutral loss of the 5-hydroxypentanoyl group (101 Da), leaving the intact deuterated piperazine-quinazoline core. This highly specific fragmentation ensures zero cross-talk between the analyte and the internal standard).

-

Fig 2: LC-MS/MS workflow using F-d8 internal standard for quantification.

Conclusion

The utilization of Terazosin Impurity F-d8 as a stable isotope-labeled internal standard is indispensable for the rigorous impurity profiling of terazosin formulations. By understanding the mechanistic origins of Impurity F—specifically the hydrolytic cleavage of the tetrahydrofuran ring—and leveraging the non-exchangeable deuteration of the piperazine core, analytical scientists can develop robust, self-validating LC-MS/MS assays that easily satisfy the stringent regulatory thresholds set by the FDA and EMA.

References

-

Title: Terazosin Impurities and Related Compound | Source: Veeprho | URL: 1

-

Title: Destetrahydrofuranyl-4-hydroxybutanyl terazosin | C19H27N5O4 | Source: NIH PubChem | URL: 2

-

Title: A hitherto unreported impurity in Terazosin – elucidation of the structure, synthesis and cytotoxicity | Source: ResearchGate | URL: 3

-

Title: Terazosin EP Impurity F | 109678-71-9 | Source: SynThink Chemicals | URL: 4

Sources

Synthesis Pathway of Deuterium-Labeled Terazosin Impurity F (Terazosin Impurity F-d8): An In-Depth Technical Guide

Executive Summary

In the rigorous landscape of pharmaceutical quality control and pharmacokinetic profiling, the quantification of drug degradation products requires absolute precision. [1], a potent α1-adrenoceptor antagonist, undergoes hydrolytic degradation under specific environmental stress conditions, leading to the ring-opening of its tetrahydrofuran moiety. This degradation yields Terazosin EP Impurity F (5-Hydroxyvalerylterazosin; CAS 109678-71-9)[2].

To accurately quantify this impurity in complex biological matrices or formulated drug products using LC-MS/MS, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to mitigate matrix effects. This whitepaper details the robust, self-validating synthetic pathway for Terazosin Impurity F-d8 , engineered specifically for high-fidelity analytical applications.

Mechanistic Rationale & Retrosynthetic Strategy

Isotopic Labeling Strategy: The Case for Piperazine-d8

When designing a SIL-IS, the placement of heavy isotopes is critical. Labeling the terminal hydroxyl group or the amide nitrogen is analytically useless, as these protons rapidly exchange with protic solvents in LC mobile phases. Instead, we utilize [3], which incorporates eight deuterium atoms directly into the carbon backbone. This provides a stable, non-exchangeable +8 Da mass shift, completely eliminating isotopic overlap with the natural M+1/M+2 isotopes of the unlabeled analyte.

Retrosynthetic Logic & Causality

The synthesis is deconstructed into two highly efficient, thermodynamically driven steps:

-

C-N Bond Formation (SNAr): Cleaving the quinazoline-piperazine bond reveals 2-chloro-4-amino-6,7-dimethoxyquinazoline (Terazosin Impurity A) and piperazine-d8.

-

Amide Bond Formation (Ring-Opening): Rather than using 5-hydroxypentanoyl chloride—which is highly unstable and prone to self-polymerization (polyesterification) without tedious protecting group chemistry—we utilize δ-valerolactone . The secondary amine of the piperazine intermediate attacks the lactone carbonyl, driving a clean, atom-economical ring-opening amidation. The reaction is thermodynamically pulled forward by the high stability of the resulting tertiary amide.

Fig 1: Synthetic pathway for Terazosin Impurity F-d8 via SNAr and lactone ring-opening amidation.

Step-by-Step Experimental Protocols: A Self-Validating Approach

A hallmark of robust chemical development is the implementation of self-validating systems —protocols featuring intrinsic visual or physical cues (In-Process Controls, IPCs) that confirm reaction progress without relying solely on external instrumentation.

Phase 1: Synthesis of Terazosin Impurity C-d8

Objective: Nucleophilic Aromatic Substitution (SNAr) to form the functionalized piperazine core.

-

Reagent Charging: In a round-bottom flask, suspend 1.0 eq of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 3.0 eq of piperazine-d8 in isoamyl alcohol (5 mL/mmol).

-

Thermal Activation: Heat the mixture to reflux (approx. 130 °C) under a nitrogen atmosphere for 4-6 hours.

-

Self-Validating IPC (Solubility Shift): The starting quinazoline is largely insoluble at room temperature but dissolves upon reaching reflux. As the basic piperazine-d8 reacts, the product ([4]) forms. Due to its distinct solubility profile, the product spontaneously precipitates out of the hot solution as a dense, off-white solid. This precipitation drives the equilibrium forward (Le Chatelier's principle) and provides immediate visual confirmation of reaction completion.

-

Isolation: Cool the mixture to 0 °C, filter the precipitate, wash with cold ethanol, and dry under vacuum.

Phase 2: Lactone Ring-Opening Amidation

Objective: Installation of the 5-hydroxypentanoyl side chain.

-

Reagent Charging: Suspend 1.0 eq of Impurity C-d8 in anhydrous DMF (minimal volume) and add 1.5 eq of δ-valerolactone. Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) to ensure the piperazine nitrogen is fully deprotonated.

-

Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours.

-

Self-Validating IPC (Phase Transition): Initially, Impurity C-d8 forms a cloudy, heterogeneous suspension in the DMF/lactone mixture. As the ring-opening amidation proceeds, the highly polar terminal hydroxyl group is liberated, drastically increasing the molecule's solubility. The transition from a cloudy suspension to a completely clear, amber, homogeneous solution serves as an intrinsic visual IPC signaling the consumption of the intermediate.

-

Purification: Remove DMF under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 to 90:10) to yield pure Terazosin Impurity F-d8.

Fig 2: Self-validating experimental workflow with integrated In-Process Controls (IPCs).

Analytical Characterization & Quantitative Data

To certify the synthesized compound as a reference standard, orthogonal analytical techniques must be employed. The table below summarizes the expected quantitative data for Terazosin Impurity F-d8.

| Parameter | Specification / Expected Value | Analytical Technique | Rationale |

| Exact Mass (M+H)⁺ | 398.26 m/z | HRMS (ESI-TOF) | Confirms structural identity and proper D8 incorporation. |

| Isotopic Purity | > 99.0% D8 | LC-MS/MS | Ensures no interference with the unlabeled analyte (m/z 390.21). |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) | Required baseline for quantitative analytical standards. |

| ¹H-NMR (Side chain) | δ 3.4 - 3.6 (m, 2H, -CH₂OH) | 400 MHz NMR (DMSO-d₆) | Confirms successful lactone ring opening. |

| ¹H-NMR (Piperazine) | Absent (Fully Deuterated) | 400 MHz NMR (DMSO-d₆) | Validates the integrity of the stable isotope label. |

Conclusion

The synthesis of deuterium-labeled Terazosin Impurity F-d8 requires a strategic departure from traditional acyl chloride chemistry. By leveraging the thermodynamic driving force of δ-valerolactone ring-opening and the robust isotopic stability of piperazine-d8, this pathway delivers a high-purity SIL-IS. Furthermore, the integration of self-validating physical cues (solubility shifts and phase transitions) ensures that the protocol is highly reproducible, minimizing the risk of batch failure during the production of critical analytical standards.

References

-

Veeprho Pharmaceuticals. "Terazosin EP Impurity F | CAS 109678-71-9." Veeprho.com.[Link]

-

Veeprho Pharmaceuticals. "Terazosin Impurities and Related Compound." Veeprho.com.[Link]

-

Pharmaffiliates. "Terazosin-d8 Reference Standard (CAS 1006718-20-2)." Pharmaffiliates.com.[Link]

Sources

Comprehensive Characterization of Terazosin Impurity F-d8 Reference Standard: Synthesis, Analytical Validation, and Bioanalytical Application

Executive Summary

In the lifecycle of pharmaceutical development, the rigorous monitoring of degradation products is mandated by ICH Q3A/Q3B guidelines. Terazosin, an alpha-1 adrenergic receptor antagonist, is susceptible to hydrolytic degradation under environmental stress, leading to the formation of specific pharmacopeial impurities[1]. Among these, Terazosin Impurity F (EP Impurity F) is a critical ring-opened degradation product[2].

To accurately quantify this impurity in complex biological matrices or stability-indicating assays, a stable isotope-labeled internal standard (SIL-IS) is required. This whitepaper details the rational synthesis, self-validating analytical characterization, and bioanalytical application of the Terazosin Impurity F-d8 reference standard.

Chemical Identity and Degradation Mechanism

Terazosin contains a tetrahydrofuran-2-carbonyl moiety attached to a piperazine ring. Under hydrolytic stress (particularly aqueous acidic or basic conditions), the tetrahydrofuran ring undergoes nucleophilic ring-opening. The cleavage of the C-O bond results in the formation of a 5-hydroxy-1-oxopentyl (5-hydroxypentanoyl) aliphatic chain, yielding Terazosin Impurity F[2].

To mitigate matrix effects during LC-MS/MS quantification, Impurity F-d8 is engineered by incorporating eight deuterium atoms onto the piperazine ring.

Quantitative Chemical Properties

| Property | Terazosin Impurity F | Terazosin Impurity F-d8 |

| CAS Number | 109678-71-9 | N/A (Custom SIL) |

| Chemical Formula | C19H27N5O4 | C19H19D8N5O4 |

| Molecular Weight | 389.45 g/mol | 397.50 g/mol |

| Monoisotopic Mass | 389.2063 Da | 397.2565 Da |

| [M+H]+ Precursor Ion | m/z 390.21 | m/z 398.26 |

| Isotopic Labeling Site | Unlabeled | Piperazine backbone (-d8) |

Rational Design and Synthesis Workflow

Causality Behind Experimental Choices

-

Choice of Labeling Site: Deuterating the piperazine ring places the heavy isotopes on stable C-D bonds. If the terminal hydroxyl group (-OH) or amide nitrogen were deuterated, the labels would rapidly undergo H/D exchange with protic solvents (e.g., water, methanol) during chromatography, destroying the +8 Da mass shift.

-

Choice of Acylating Agent: Synthesizing the 5-hydroxypentanoyl chain via 5-hydroxypentanoyl chloride is highly inefficient due to the molecule's tendency to self-polymerize. Instead, we utilize δ-valerolactone , a stable cyclic ester that undergoes clean ring-opening amidation when attacked by the secondary amine of the piperazine intermediate.

Figure 1: Synthetic workflow for Terazosin Impurity F-d8 via δ-valerolactone ring-opening.

Step-by-Step Synthesis Methodology

-

Nucleophilic Aromatic Substitution (SNAr): Dissolve 4-amino-2-chloro-6,7-dimethoxyquinazoline and piperazine-d8 in a polar aprotic solvent (e.g., DMF). Add N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Reflux at 90°C for 6 hours to yield the deuterated intermediate.

-

Ring-Opening Amidation: Isolate the intermediate and dissolve it in neat δ-valerolactone (or use a high-boiling solvent like toluene). Heat to 110°C for 12 hours. The secondary amine attacks the lactone carbonyl, cleanly opening the ring to form the terminal primary alcohol.

-

Purification: Quench the reaction and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% chemical purity.

Orthogonal Analytical Characterization

A reference standard must be a self-validating system. No single analytical technique can confirm identity, structural connectivity, and purity simultaneously. We employ an orthogonal triad: HRMS (exact mass), NMR (connectivity), and HPLC-PDA (purity).

Figure 2: Self-validating analytical characterization protocol for standard certification.

Step-by-Step Characterization Methodology

-

High-Resolution Mass Spectrometry (HRMS):

-

Protocol: Perform direct infusion ESI-TOF MS in positive ion mode.

-

Validation Logic: Direct infusion bypasses chromatographic dilution, providing a pure isotopic envelope. The presence of the [M+H]+ ion at m/z 398.2643 confirms the exact mass. Comparing the d8 peak intensity against d7 and d0 traces ensures an isotopic purity of >98%, critical for preventing cross-talk in LC-MS/MS channels.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the standard in DMSO- d6 and acquire 1H and 13C spectra at 400 MHz.

-

Validation Logic: The 1H -NMR spectrum must show the intact quinazoline aromatic proton (~7.5 ppm) and the aliphatic protons of the pentanoyl chain. Crucially, the broad multiplets typically observed at 3.5–3.8 ppm (corresponding to the 8 piperazine protons) must be absent , definitively proving the location of the deuterium labels.

-

-

HPLC-PDA Analysis:

-

Protocol: Inject 10 µL onto a reverse-phase C18 column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes. Monitor at 245 nm (quinazoline chromophore absorption maximum).

-

Validation Logic: A single sharp peak accounting for >95% of the total integrated area confirms the absence of unreacted starting materials or process-related dimers.

-

Application in LC-MS/MS Bioanalysis

When quantifying Terazosin Impurity F in stability samples or biological matrices, co-eluting matrix components (e.g., excipients, phospholipids) can cause severe ion suppression in the ESI source.

By spiking the sample with a known concentration of Impurity F-d8 , the SIL-IS co-elutes exactly with the unlabeled impurity. Because they share identical physicochemical properties, they experience the exact same degree of ion suppression. The mass spectrometer measures the ratio of the unlabeled transition (m/z 390 → fragment) to the labeled transition (m/z 398 → fragment). This ratio remains constant regardless of matrix fluctuations, transforming a highly variable signal into an absolutely precise quantitative measurement.

Sources

Isotopic Distribution and Purity of Terazosin Impurity F-d8: A Comprehensive Analytical Framework

Executive Summary

In the rigorous landscape of pharmaceutical development, the precise quantification of trace-level impurities is non-negotiable. Terazosin, a potent α1-adrenoceptor antagonist used for hypertension and benign prostatic hyperplasia, is susceptible to specific degradation pathways that yield pharmacologically relevant by-products. For accurate bioanalytical and quality control quantification via LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is required. This whitepaper provides an in-depth technical analysis of Terazosin Impurity F-d8 , focusing on the causality behind its structural design, the mathematical realities of its isotopic distribution, and self-validating protocols for assessing its chemical and isotopic purity.

Chemical Ontology & Structural Rationale

During the synthesis or hydrolytic degradation of Terazosin, the ring-opening of the tetrahydrofuran moiety leads to the formation of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-(5-hydroxypentanoyl)piperazine. This compound is officially designated in pharmacopeial monographs as Terazosin EP Impurity F (CAS: 109678-71-9, Molecular Formula: C19H27N5O4, MW: 389.45 g/mol ) (1[1]; 2[2]).

To mitigate matrix effects and ionization suppression during mass spectrometric analysis, Terazosin Impurity F-d8 is utilized as the internal standard ().

Causality Insight: The Choice of the D8 Label Why place the eight deuterium atoms specifically on the piperazine ring rather than the quinazoline core or the pentanoyl chain?

-

H/D Exchange Resistance: Deuterium atoms bonded to the carbon backbone of the piperazine ring are highly resistant to hydrogen-deuterium (H/D) exchange in protic solvents (like aqueous mobile phases). If the label were placed on the hydroxyl or primary amine groups, rapid back-exchange with the solvent would occur, obliterating the +8 Da mass shift.

-

Fragmentation Stability: In ESI-MS/MS, the piperazine ring is typically retained in the primary product ions, ensuring that the mass shift is preserved in the MRM (Multiple Reaction Monitoring) transitions used for quantification.

Formation pathway of Terazosin Impurity F and its stable isotope-labeled D8 analog.

Isotopic Distribution: Theory and Causality

Isotopic purity is not merely a measure of synthetic success; it is a fundamental parameter that dictates assay specificity. A D8-labeled standard will inevitably contain trace amounts of D7, D6, and critically, unlabeled D0 isotopologues due to incomplete isotopic enrichment of the starting materials.

Causality Insight: The Danger of D0 Contribution The "D0 contribution" is the most critical metric in SIL-IS qualification. If the D8 standard contains a significant fraction of D0, spiking the internal standard into the sample will artificially inflate the apparent concentration of the endogenous Impurity F analyte. A self-validating LC-MS/MS assay must ensure the D0 contribution from the SIL-IS is < 0.1% of the analyte's lower limit of quantification (LLOQ) response.

Step-by-Step Analytical Workflows

To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems .

Protocol 1: Chemical Purity Assessment via UHPLC-UV

Objective: Ensure the absence of synthesis by-products that could cause matrix effects or co-elute with the target analyte.

-

Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to achieve high theoretical plate counts and sharp peak shapes.

-

Mobile Phase:

-

Phase A: 0.1% Formic acid in LC-MS grade Water.

-

Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes, with a 2-minute hold, followed by re-equilibration. Flow rate: 0.4 mL/min.

-

Detection: Set the UV detector to 245 nm, which is the optimal absorbance maximum for the quinazoline chromophore.

-

Self-Validation Check: Inject a known mixture of Terazosin API and Impurity F to verify critical resolution ( Rs>2.0 ). A blank injection must immediately follow the highest calibration standard to prove zero carryover, ensuring the measured chemical purity is not an artifact of system contamination.

Protocol 2: Isotopic Distribution Determination via ESI-LC-MS/MS

Objective: Quantify the relative abundance of D8, D7, D6, and D0 isotopologues.

-

Tuning: Infuse a 100 ng/mL solution of Impurity F-d8 into the mass spectrometer. Optimize declustering potential and collision energy for the [M+H]+ precursor ( m/z 398.3).

-

MRM Setup: Monitor the following transitions in Positive Ion Mode:

-

D8 (Target): m/z 398.3 → 212.1

-

D7 (Isotope): m/z 397.3 → 211.1

-

D6 (Isotope): m/z 396.3 → 210.1

-

D0 (Unlabeled): m/z 390.3 → 204.1

-

-

Injection Sequence: Inject an unspiked blank, followed by the Impurity F-d8 standard at the working concentration (e.g., 50 ng/mL).

-

Self-Validation Check: The isotopic distribution assay is self-validating only if the D0 channel in a pure solvent blank shows a signal-to-noise ratio (S/N) < 3. If a peak is present in the blank, it indicates system contamination rather than endogenous D0 in the standard, invalidating the isotopic purity calculation.

LC-MS/MS workflow for determining the isotopic distribution of Terazosin Impurity F-d8.

Quantitative Data Presentation

The following tables summarize the expected analytical profile of a high-quality Terazosin Impurity F-d8 reference standard.

Table 1: Representative Chemical Purity Profile (UHPLC-UV at 245 nm)

| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area (mAU*s) | Chemical Purity (%) |

| Unknown Impurity 1 | 4.12 | 0.85 | 12.4 | 0.15% |

| Terazosin Impurity F-d8 | 4.85 | 1.00 | 8,245.6 | 99.65% |

| Unknown Impurity 2 | 5.30 | 1.09 | 16.5 | 0.20% |

Table 2: Isotopic Distribution Profile (ESI-MS/MS)

| Isotopologue | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Peak Area | Isotopic Abundance (%) |

| D8 (Target) | 398.3 | 212.1 | 1,500,000 | 98.81% |

| D7 | 397.3 | 211.1 | 16,500 | 1.09% |

| D6 | 396.3 | 210.1 | 1,500 | 0.10% |

| D0 (Unlabeled) | 390.3 | 204.1 | < 100 | < 0.01% |

Note: A D0 abundance of < 0.01% guarantees that the internal standard will not contribute false-positive signals to the analyte channel during trace-level quantification.

Conclusion

The deployment of Terazosin Impurity F-d8 as an internal standard requires rigorous upfront validation. By understanding the causality of H/D exchange, researchers can appreciate the necessity of the piperazine-d8 label. Furthermore, by implementing self-validating UHPLC-UV and ESI-MS/MS protocols, analytical scientists can definitively prove both the chemical integrity and the isotopic purity of the standard, ensuring robust, interference-free quantification in complex pharmaceutical matrices.

References

- Source: clearsynth.

- Source: synthinkchemicals.

- BenchChem (Page 477) @ ChemBuyersGuide.com, Inc.

Sources

Physicochemical Properties of Deuterated Terazosin Impurities: A Guide to Synthesis, Characterization, and Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with its stable isotope, deuterium, is a burgeoning field in drug development, aimed at enhancing pharmacokinetic profiles by modulating metabolic pathways.[1][2] Terazosin, a quinazoline derivative used for treating hypertension and benign prostatic hyperplasia, is a candidate for such modifications.[3][4] However, the introduction of deuterium creates a new analytical challenge: the comprehensive characterization and control of deuterated impurities. These impurities can arise from the synthesis of the deuterated active pharmaceutical ingredient (API), degradation, or as isotopic variants (isotopologues).[5][6] As regulatory bodies like the FDA and EMA classify deuterated APIs as new molecular entities, a thorough understanding of their impurity profiles is not merely a scientific exercise but a critical component of the regulatory submission process.[7] This guide provides a deep dive into the physicochemical properties of deuterated terazosin impurities, outlining the theoretical basis for property changes, robust analytical workflows for their identification and quantification, and the overarching regulatory considerations.

The Deuterium Effect: Fundamental Physicochemical Shifts

The substitution of protium (¹H) with deuterium (²H) introduces subtle but significant changes to a molecule's physical and chemical properties, stemming from the mass difference between the two isotopes.

The Kinetic Isotope Effect (KIE)

The foundational principle behind many deuterated drugs is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[8] Consequently, more energy is required to break a C-D bond. In drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is frequently the rate-limiting step.[1][8] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be significantly reduced, leading to:

-

Increased drug half-life and exposure (AUC). [9]

-

Reduced formation of certain metabolites, potentially lowering toxicity. [1]

-

Improved pharmacokinetic consistency between patients. [2]

This same principle applies to degradation pathways. If a degradation process involves the cleavage of a C-H bond, deuteration at that site can enhance the stability of the molecule.[7]

Impact on Other Physicochemical Properties

While KIE is the most cited reason for deuteration, other physicochemical properties are also altered, which can influence everything from formulation to chromatographic behavior.[8][10] Although these changes are often minor, they are critical to consider during analytical method development.

| Property | Impact of Deuteration | Rationale and Implication |

| Melting Point & Heat of Fusion | Typically lower for deuterated compounds.[8][10] | Deuterium substitution can subtly alter crystal lattice packing and intermolecular forces. This can impact the solid-state characteristics of an impurity. |

| Solubility | Can increase or decrease, but often shows an increase.[8][10] | Changes in bond polarity (C-D bond is slightly less polar and shorter than a C-H bond) can alter interactions with solvent molecules. This is a critical factor for both bioavailability and analytical method development. |

| Lipophilicity (LogP) | Generally, deuterated compounds are slightly less lipophilic.[11] | This can lead to observable differences in retention times during reversed-phase chromatography, a phenomenon known as the chromatographic isotope effect.[11][12] |

| pKa | Minor changes are expected. | The effect on acidity/basicity is usually negligible but should not be entirely dismissed without experimental verification, especially for ionizable impurities. |

The Impurity Landscape of Terazosin

Understanding the impurities of standard (non-deuterated) terazosin is the first step toward predicting and identifying their deuterated analogs. Impurities are broadly categorized as synthesis-related impurities and degradation products.[5]

Synthesis-Related Impurities

The multi-step synthesis of terazosin can lead to various impurities, including residual starting materials, intermediates, and by-products from side reactions.[5][13][14]

Table of Common Terazosin Synthesis Impurities

| Impurity Name | Common Source |

|---|---|

| Terazosin Related Compound A | Unreacted piperazine intermediate.[3][15] |

| Terazosin Related Compound C | Dimerization by-product.[3] |

| N-Nitroso Terazosin Impurities | Potential nitrosamine impurities.[5] |

| Alkylation/Piperazine Modification Products | Side reactions during the addition of the side chain.[5] |

Degradation Products

Forced degradation studies on terazosin have revealed its susceptibility to specific stress conditions, primarily hydrolysis and oxidation.[15][16][17]

-

Hydrolytic Degradation: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide bond within the furan ring of the side chain, leading to the formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[15][16][17]

-

Oxidative Degradation: Exposure to oxidative stress can result in hydroxylation and carbonylation products.[16]

-

Photolytic Degradation: Exposure to UV light can also produce a cluster of degradation products.[15][17]

The diagram below illustrates the primary degradation pathways.

Caption: Primary degradation pathways of non-deuterated terazosin.

Analytical Strategies for Deuterated Impurity Profiling

A multi-faceted analytical approach is required to identify, quantify, and characterize deuterated terazosin impurities. The workflow must be capable of distinguishing between isotopologues and confirming the site of deuteration.[18]

Caption: General workflow for deuterated impurity characterization.

Chromatographic Separation: The Isotope Effect Challenge

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity analysis.[19] However, when dealing with deuterated compounds, the chromatographic isotope effect must be considered. Deuterated analytes often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to reduced lipophilicity.[11] This effect is more pronounced with a higher number of deuterium substitutions.[11]

Experimental Protocol: HPLC Method Development for Isotopic Separation

-

Column Selection: Start with a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) to maximize peak efficiency.

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid in Water.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution for polar compounds.[12]

-

-

Gradient Optimization: Employ a shallow gradient to maximize the separation between the main deuterated terazosin peak and its impurities, including any co-eluting non-deuterated or partially deuterated species. For example, start with a 5-minute hold at 5% B, followed by a slow ramp to 95% B over 20-30 minutes.

-

Temperature Control: Maintain a constant column temperature (e.g., 40 °C) to ensure retention time reproducibility.

-

Detection: Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to confirm the mass of eluting peaks. The MS detector is crucial for distinguishing between isobaric impurities and isotopologues.

Mass Spectrometry: Confirming Isotopic Composition

Mass spectrometry is indispensable for analyzing deuterated compounds.[20] High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or TOF, provides accurate mass measurements, which are essential for confirming the elemental composition and, therefore, the number of deuterium atoms in an impurity.[21]

Key MS Applications:

-

Confirmation of Deuteration: A deuterated impurity will exhibit a mass shift corresponding to the number of deuterium atoms incorporated (mass difference of D vs. H ≈ 1.0063 Da).

-

Tandem MS (MS/MS): Fragmentation patterns can help localize the position of the deuterium label. If a fragment ion retains the deuterium, it confirms the label is on that part of the molecule.[22]

-

Quantification of Isotopic Purity: MS can determine the relative abundance of incompletely deuterated molecules, which are considered isotopic impurities.[6][23]

NMR Spectroscopy: Unambiguous Structural Elucidation

While MS confirms if and how many deuterium atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where they are located.[18] It is the gold standard for structural elucidation.[18]

-

¹H NMR: In a ¹H NMR spectrum, the replacement of a proton with a deuteron results in the disappearance of the corresponding proton signal. This is a powerful tool for confirming the site of deuteration.[24]

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum without signals from protons or non-deuterated solvents.[25][26] It is highly effective for verifying the structure and assessing the isotopic enrichment of highly deuterated compounds.[25]

Table: Comparison of Core Analytical Techniques

| Feature | HPLC-UV/MS | High-Resolution MS/MS | NMR Spectroscopy |

|---|---|---|---|

| Primary Use | Separation & Quantification | Mass Confirmation & Fragmentation | Unambiguous Structure & Site of Deuteration |

| Strengths | Robust, reproducible, high-throughput for purity assessment.[19] | High sensitivity, confirms elemental composition, helps localize label.[20][21] | Gold standard for structural elucidation, determines exact location of deuterium.[18][24] |

| Limitations | May not resolve all isotopic variants without careful optimization.[11] | Does not provide definitive information on the exact position of the label. | Lower sensitivity, not ideal for trace-level impurity analysis. |

Regulatory and Quality Control Imperatives

Deuterated APIs are not considered simple variations of existing drugs. Regulatory agencies require a full data package, with a strong emphasis on impurity control, as outlined in ICH guidelines Q3A(R2) for drug substances and Q3B(R2) for drug products.[7][27][28]

Isotopic Purity as a Critical Quality Attribute

For deuterated drugs, incompletely deuterated versions of the API are treated as impurities.[6][23] For example, if the target molecule is terazosin-d8, then the d7, d6, d5, etc., species are considered isotopic impurities. The distribution and limits for these isotopologues must be defined, justified, and controlled.[23]

Forced Degradation and Stability Studies

Comprehensive forced degradation studies are mandatory.[28] These studies must demonstrate that the analytical methods are "stability-indicating," meaning they can separate and quantify the active ingredient from its degradation products.[17][29] For deuterated terazosin, these studies will reveal whether deuteration alters the degradation pathways or creates new, unique degradation products compared to the non-deuterated version.

Experimental Protocol: Forced Degradation Study

-

Prepare Solutions: Prepare solutions of deuterated terazosin in various stress media: 0.1 M HCl (acid), 0.1 M NaOH (base), 3% H₂O₂ (oxidation), and mobile phase (control).

-

Apply Stress:

-

Hydrolysis: Incubate acid and base solutions at 60-80°C for several hours to days, monitoring for degradation.[29]

-

Oxidation: Incubate the H₂O₂ solution at room temperature, protected from light.

-

Thermal: Store the solid API at elevated temperatures (e.g., 80°C).

-

Photolytic: Expose a solution of the API to UV light according to ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples by a validated, stability-indicating HPLC-MS method at various time points.

-

Characterization: For any significant new peaks (impurities), perform structural elucidation using HRMS and NMR.

-

Mass Balance: Ensure that the total amount of drug plus impurities remains consistent, accounting for all major components.

Conclusion

The development of deuterated terazosin offers a promising strategy for improving its therapeutic profile. However, this innovation brings with it significant analytical and regulatory responsibilities. The physicochemical properties of deuterated terazosin impurities, while governed by the subtle yet predictable principles of isotope effects, must be rigorously investigated. A successful development program hinges on the deployment of orthogonal, high-resolution analytical techniques—chiefly HPLC, MS, and NMR—to separate, identify, and quantify all potential impurities, including process-related, degradation, and isotopic variants. By building a comprehensive understanding of this impurity landscape and implementing robust, validated control strategies, researchers and drug developers can ensure the quality, safety, and efficacy of these next-generation therapeutics, paving the way for a successful regulatory submission.

References

- The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCaJIqa1kvyg62wzfElBO_LXbvNgQiS38fVtecgJQXGs13lP0q84qSeEoqitpEPnEN5l4F5hiUtAUMJ90na2gpjVwqr0hI56VqgZYhfBzs3M8vcfBXcjXnGcfWQRjAZs0XEW4MzSzhLt4bv5Q_evgKkuKWUGa1Ll3oEYNn32l2R6sgdFlmNS7cGYbrG-ZVFyGVnB9VtYyWyStV41qVtybRvJYKuHN_kr0Nl5Voq-asV9cIJzZiyg==]

- Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLNlVN0R7cDNWnVPEL4g-HMVFx2T97GXmkGBiH-ffEhhHI2arH31LXCAGmtDp5DA5BmgSHOg38VGSw6DVXTO-RKf5mzmzBoZGmSHCkiwgi3LJ1E-2dR_Xb3k3Gi_XkFRe-v8sgJRN41Xx57xy5]

- Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlJx4_VSbcV_3iePZMIaxZpt8ZbEw8ADlBe0sXzZ2HfTm8c3GBYz0IeH0i6_yIJJJEMMfgxRsnetilawp7aDsimdJ36NppvM04WyHGBtmr614AgJFk9VHgZzBQOOhkj20obg==]

- Structure characterization of the degradation products of terazosin hydrochloride. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0LgYtRgNhWK9QW2Gnltyj2Oz-1CuDtShpo9luJRaYnM3cnXAw80dWqxFiwuqkbu7LkUxlTbsS8-Gkonm1LtyAFr4-TchXxaZRrjre0BOQEpDZoXuvvEQQjM5MKfJ1dRYBIXXDE3zv-SPGYyK8n9Vmj61p20oXViWTb_jxWK_pSE48JBk_j3s8oCtL_FqV-1kLxgISxuQ6CunphhubxKGJ5k1uZJDFyPpRuORSC-l1ItAlW7HCR0H_AxqIjW3c5q4=]

- Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Publishing. [URL: https://vertexaisearch.cloud.google.

- Terazosin Impurities and Related Compound. Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi5eZbBFnpLizQHpKTuumqLUfkLfsf5nNy8rIqBSJ-WjpD-4vZ46JwOT9VjSjLHaZ2FEuoHaB-74FKsjvwpi_0d1wONX38WC0jN665YIgqRB8gfgf2NM_Py5e_QQSW8MVhsBuyEGXCfqAu4FK4r9gZeQFRanw=]

- Technical Support Center: Mass Spectrometry of Deuterated Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb3S7bU5GOmO66zdW2iZXAUZY2yCORLjxXxtqGjQXdYsKqoLKwpft00uRZGdaTa2hMTWNvueCaow-TXvuUkedSgFOU33LEQxCrJ9fS19pkgGx95Hi8Y20Du163dshpDb4vs6_BmaOyWKwPMOTrEIAvEIPoORp-AvvYXvqdx2XCTuYgMI8dyMvDPxMuymsBYnFb1oOPYhUZDDa0M9QkAN4=]

- Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJ_F2BtHsYxpcioVOPdnc5NI2ANDuLwIFMV37eAWdRWvuxz41hcU2qSvQ0-dQLkCOXFUtj4cDj-mVXd1315YlmUW5l-2D_g128HtFGCNh8k-Fpigi2cWuQMg-ZFRmShjSg5qHcmB6QErNKe4BmYAqk3w5-TGhRkuKsGJgABP6-1dqrZfL2Bg55cdin5UnnbnzkuHDLx5vvRhd_kJvHC0gBP7kWugN9HSiV74fnpIco_zyhTzPUWUy6yK641GFBYq_Pv6H8NCFAGJ7PJKBxzA7bxCdcvaQx7E50pWvzYBxDbC4ZRmGyKe5-cD3huSeK_o1i3tAWTjsv4Y_]

- Terazosin Impurities. SynZeal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUlxwnXPe-_gqbsaOI3mnGM_1IMKPxjGMJklU_lqc8JrJP0OkRIWbb2q8cgM44_YGjAgZfjnIVRAmYcR4rS8sNWmliKpty8nC-VH24X9Gj71uLgGipowUB8DzlJ6r1kmWqLezAJpsOx6zA]

- Terazosin-impurities. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS_bHYSgpun3pC1D3CGfPVJ_WWRTlVMj5RRvIsy29y2eW0fZBkHKOphQi7VQA6dQ0NEh24YXO6Hrc9fKOal6nL0G6h56fV74IaBUL91y4XKKumheXK7v60v9J9pNPjDF29NR9tA2Kd--RJm6UnJuzQZLeU7Y5Zheq1TORT]

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfqC8novRYl6sZOF6t5Ha8Ssgtfk9oLF6_WWCurxKUia6kBn4hUWOFDHpZRPEcPPi_tLFUWB9FKBmZhohr99Y5PE3T5OjZFFVylgRLWjqIm85l9yr3q0vdSeh_UWX36JD34L6gVCmR8zJ9mMpNtLWOSZExseO8QEwlG0G_CMOoaoKO_1c1bA==]

- Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJMBllNg-BbgA_b19W07AnWsMMf1Cdd5a0F4OQ78Pt4ZjQNCOH6EcE9giBKRAFcWhaL6InlTNQh3rwphE-Mw8vj8Jk-gDSzImhoNCtz_HHQmBthi73dMsboeK7Sk6_JF2NHYgyRtKiW-s=]

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbtYNq4d-ej49KoHAmiMLXIRZdfotkhlJjKnh9CXENGfio4OGTL9Vx5cZaolYzNtBhcybkTlq3W3YCaGil3RQrDrYRmHzT2ijSV2rwCVB87i4seOUn6qVh1k-oEp2hZWSHOwQVypezOP8vx1-LcBvh9pek-TJjmKlLBH42awBws2OKVveaEjxaVTVHpyTbJVmwUuf7ZOdsRa9prGSQPShpnY6oqT50UNxoNrnfKGSWamQZwmE=]

- ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF TERAZOSIN HYDROCHLORIDE EQUIVALENT TO TERAZOSIN IN TABLET DOSAGE FORM. PharmaTutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVijvhkT-Uxc9RXc_KSQTSwQ2UHFGNnkb0SgEmvzPSLMOJ-lBzf567ocaPFzVhcoAg0sV3KICeBmtDr_IMCa3flF2eBsSvnMWFaI3VWxcj6oSqESCoIxPkzEbvVJG-tYyvOPLGWpvi2oWp1pdZjn9dEr5IK_J7ZTHjKZTmznGorvkFI6b3wZahK9UaCTQhthnX_ZDf7Srb9RWwwb9Pfb5AGHYTF0p8VaJQaFbWvRYrOVZSqZ9bsRYunbobUaxqMzf-0JAe2ieGvVovOv1bMdh3M6n1XX0KGw==]

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRCRrrbzlRo98KHuhtbnEOjON7Rp-QlNZ4Q4nLGJ2ajRW52X-7HncTdO6Cn-h6scuInzht81gDhmv4uT_5zsTV28OXT2btNBVkhr6xxKkVrCFNmm3H6-hscQrMqWx099JN-dueD4PXsA4thZHvyvsIUxCXxEV2eylnNyZ34Jyq-dkuKg=]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKIrpX6CQbmsjpcJj4XZ5zgd36REMCcVzTvbvLy7YvYs-X-_uVXFTo2oXrhSkvgy1J2T-qNaGVWvpD7sumaW1xZoEajzGX5lae0Qi_fuD9RjSxXvDSE8HNVCwk4XAf1KWbmWuMgeBg0-tT_kWxPj_G]

- Hydrogen–deuterium exchange. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDS1EZVuqo7DWxdqAatG8UY80Q1FtUnmTIJmnKWnWudazwpRaizqc5C1YvUTVicekPZlO1q891kpyH4oV9ABK357_Id7-sxblF5il-GB2ZvWqfMEYoHiZQvcjEhGmjX7UdZO0Fu-90a_ry30OTh3fSxhOT13f65dDzzXrR]

- ANALYTICAL CHEMISTRY. TSI Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipRCgZMZaBU_4LqtVbFu-CFRm_8Cxda4A0AubOB8EYGl66IB_GkIWVoflXQgEYthtQq0jc_d_KWcyIoBI-adiuV7Zozch_Vy0cTqxLaAM2U_SybeCMDLfLgoADcJQ-Z-yiv5LlnOVZ9uYxaV4BZ3mYrOFMe5ioVG8kk0HdVkJlnUr9Y69m6KHhFNxdRMydw7yq4GDkaJ8FR5k2ABzfdB5RNQfYdic-Q2MP5yuFiZPQfKokXryx5pRvAzrHIwGsX5ORGQjmw==]

- Gas Chromatographic Separation of Isotopic Molecules Using a Cavitand-Impregnated Ionic Liquid Stationary Phase. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX7p0xP_3a-8FKecDy1QbHh9r41XqvUxFF2svEx2uVI1_dwa_ufHcZtQzRSHU6hdxV_NPwsxVtkCRBZye4rPWa7RY1ox34t0sWEpkRSBhlyWPGMN8LlQKBOUUWeVJwtW14rD1jDFFSyxYpely4VUicAi0Et1okbBiWsq2voXXWnKAGlwkNc2f9I8jCPDRYDZNQJfui2kp_PcWg1Eq1VfK5bMQHHpQexe6Lm_lgBZVXlHCgBNrxM61uLEHac1A0CQ6AePALu_vT2cchOUfuN8Eis22HKlvAmqq5XJDu4A==]

- Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). Drug development & registration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQkFzBjoNzohmDfJoEaeL00WlVETVtsRoV06KxVl9megojzkrIWvUKF-MZzAA5nArVs0uUYgVawqnLs7bMeKl6-yGGrGtoYlu7URt1m9N8XzklZbU8zTYSGlSLmEyR6rhCgnDfMxVxFbRooNUuKr3q1CJi9NlBVQJK]

- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-uXBESr3pGoW42J3bHKEc2bDAhZHGYWXk0OoGvqMDm-rOs-mACQnXaonr3IKVwPyI8a1TEkihpNRCCm7TA2yu0zlBnlVusRTqLQiIyOwA9tqulrUcSqukaxh2QWRdeRIcfLQynQwHq1bvvdmFyReEoH_p6H_ywW7_SvFVOlZDQCOXq7_eDRcorEa-rK0Un88y7y0C-mNxYd-SH5ymDuuoi4QfdsoqiKCHfiVSTEHhPxHZk5SqiJ5DsUyxNDKiCpuWBVFdBpsgyQg6MCYMV5CFo8R1GVGV2Bg2P0oy_v7bjvM-4mHjCY2ugx8IJU6nySduoUXlS-jZIdkgLtZkQYLWdvq4KnwD]

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERuTfj1NVgEy_kgErMkbDM2Z_jarfzAg3jSO6keUe4pDxVx1Khf6a5cEHQZnQumSLL7N7Z2RgC9kqFXJbVW3JBM4D-ePGA_edfmokIV3G0nXvPRUJJEPCb4k27kBi586dcoG9uSlQ9dSygIliYTunT2JZUVmgipLqkA3JXMeM-e5hO62qg2Yajydte0n8SklyeCpO0pahXbNPXaR0aEQ==]

- Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH80PTWESOOX_rcQQUnrMhiXrWXfiEVVZPWtfgyej8o11sOc2gHu-7DFw1f28bIln4SLMd1XhtfwEV4abjMqg_feV554DNDoG5Ujdi-ZVUYwZCWM4iemCu_gTFTWEfvkU35wTOJ8FJTPKYKk9SSbyjr]

- Pharmaceutical Applications Of Deuterium. Isowater® Corp. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_mW8-N6H0dW3HPu-B9xlMcoXHlXhIeRNifjR2ZROXmOgAIgXPKoETD6IoNoxOsKQUZ3HAbAwZl-jhio5mhyA_LNjhn69sQhuKfIOo3tzAS7qZoxJLKNvP8iANA6UaS1glpZ15c886CgLqsysI2yfo4aH3Q4_YIG8VKFwulg==]

- QbD Assisted RP-HPLC Method for Identification of Terazosin in Bulk Drug and Pharmaceutical Sample. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECo5D6wTW1VKp7DOtn0A0jYnBecpVtS6VuhEDB_pcmJJGKCcFtjpNr8vhMmkzLkwVMg3Rv7P74Y2A8B7Y9huKeKznC4nYyvvWTUm0rt5wCcj9x-SgAisgEoC5vsLhl5xW1YHBj7HjJZh6ZYQ929AbNgudUbTezdELODw==]

- Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry: Overcoming Isotope Effects of Chromatography and Amount-Dependency by Peak Homogenization - PMC. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA07OkYDHNw0nXFYPidoYwdku5zbN-HTYM6USum1_ygiF5LLPPTvDXuKZXiqo9K5IZYcbmaE7Kt99fgSI6xKU9ejQcH9jHAkkwhg51UQE1neu2mTqjoeyWUVs6FvShKMURvwCs6VRnELSF02wM]

- Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNyTe_JJmGCcEpbVa2XxTZkK_9f1GEHyiR7p4HhUUVLqz9Ha6KsSVmpzpVYn351HjtP4IZtxElRwUgwFYrSF3Hx7auSas0dBOMhVnh7-iwGtW-6s1x1xB1kro-JmeXw8Yp6NBM9Q==]

- Stable isotope ratio analysis: an emerging tool to trace the origin of falsified medicines - PMC. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhzL8HaxaxfdGbTNgndj4JCHNWKiqpgxHZ4NLC7o53nRnf9f5M4GtvF6EMbtGIiOJi6vFNA67Suw-Wy8rx9TzoydZ7m48ikBBjhFS4gOa2NGoPOxAGyo3J-kYkLcXdRE82k_xgJvTLThjzSrA=]

- Designing chemical systems for precision deuteration of medicinal building blocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZKoF3lkmLkiHQVwXI6egPTbleFtlr_Mnqf6HvmMeZsu1p-qd1WF4BlSP1SvF0QZQCZxLLs6jGocB1p50C-LHISxLCLHznUwwaZrKt9noZdD-Nj34-294LMUE=]

- Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1HXrcyT-G41vvxV4W4_2lPGjy9ybtJvniiBbuEap-1TIWJ9r_mrCG9E7Ogno7GgkNYc9YySpQ-DU3jnSodXilE3rzFRswoe96EMXqLTD9P33Jf8fAmuxovj27OA7WEYIcZQgiYRXlWtNoNPNzfRDNb52vcqr8TsyvIQ_QCeJzPegTr_hv0d3nqceZ5ecFUqQ2Gqm_wJy9gzYcHh20a2YlgHs_f9GZ4NhsAvZCWCn0rjMXRLs5bpxAwgBeHTkjVCS9gCbdby8oAeDmhQu_2O0Q7tIDSW-S07w=]

- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhfNgLbuQ3HdyxZsIo_ds1TOk7Fq6WSnSKG6mVYQjnnZYMLauNg3trvKOL8vGp4AlVFx0U-N8vS5gIGPtV1Bgwrn4appcgJyXUGtKmGf04ilNSYXzxO1hA6WdQiEshpYMBJ-QJtFRVLaO61_2fxGCT66N5NZ-oAS3RL6JpmKb7-xb_aYeNitfiF7hnGFqDN3LHwhfmHRIhJxCgGepd-f_ac4yo_2WI9VTNA2yBdM0=]

- Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwFxmCOZ3i6UIh49aXHSAKs4WG8juhCZykQg4-o1VzVtVBM780-N9pGMmV8GxDTOwWMIMV6us_DDzQ9GsvoRacV1fQY31o7K88PmtW6EKUsxVteEi65qgxmgr7wBY8vXHzVWAJK5m-mFhH27cSNR0wagqb1JDqcMtVYQQXQTpi8pG4i3B_lThfEOJkg3lapRn_kZzzX-3_gPVAgMzsSdHtb4dDF9MWJDIouwY8UCeoK5i3zyqsLNy92fmEWd7HCbz7-U0APMOyYe63Ig7fu_arN9uADHfFutbJDfM=]

- Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE0Aqxiis1aDugbEH-L3sIqixUwGI1343Z877W_yYKMjijKOJm9OtJxzsAh_kkZhpcf4KLiy-c365R8eP5762eJmqGxz3NtZq3qWWGxtAoJGSfIvoJ-WQHSFlkJSMi5pgDDWxTek-NQOGf4cnQOVG42SUvEQ==]

- Terazosin-impurities. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFksZRThp3CKsuBmqhCjjGtlldhZjyGGajEf3ztC5FbYWyWZmgl8BQSIH3wPXM386811vPJCj77ODsPAAKtptVyWNVqMFSjFgD5WUoLbDaWMxdff9tv6LZ2LKkc_1Q5gc9pErVNQc0YOQw7sorPz280XjGstCUJOQDCjmG1gp9H8MsqCjt3fQ==]

- Impurities in Drug Substance and Drug Product Regulatory aspects. AIFA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8bYnCtQg4uITZ4PK3l_K0tFgdX6D5kwnZ387xpSJqq_4KqAI9ZC9CHChjGmHnpDr2QqEq4Mi0frwc_AI_EqCCfTxHijXcRsegONfe41e2EXH4K5jCd846kZiX6n9fcIYti5M-FrlCPSnPXlTmautbXEfdfuu-w9lfgPvNs83KydWl8qHDUCVo0cXwFd8NqayZt-bEgd8ufqmjnouJjj5mSxAnKBF_OnQ=]

- Structure characterization of terazosin drug using mass spectrometry and thermal analyses techniques in comparison with semi-empirical molecular orbital (MO) calculations. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsze7kf-4YtZrrMBccY40qwtlNKWMDpeauBDUy_CDE2A8skE89IEugJDZDXPPTpgup6dXZhcdxcTECqI5ENhZ140dBTgUkr4AJ5ae0TqaTJom2OwTnFInqCLkTN0WbpC-4ybNugg3bq-V-AQjmVRyMRYmmEaQ8KQWB4Vgf2Xp1XkICnOxrav-URHHNQfu0M_V89wkyx_spg5WZsERNtgU9KK2KcfbJaanhdTfeIcDm29d2z1xYbgmGtOvPXXlNfTpbpXq3VO7J92h6O_92xp8PtkqxJqxdjNk-1nDPxrfMcooVpXW7M08nFXANKLlqY7pye_GLWuPqvJnAoFlL7i8bnIDjioleB_d_T9kesrsdCvVwJRYS_Y=]

- Application Note & Protocol: High-Throughput Quality Control Testing of Terazosin Using a Deuterated Internal Standard by LC-MS. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn7yQMg6-WGJunl78wUvkLCgDBvwSZx1UoEM_927yN4HLgljRAaDIB0Z4fZHu1aNcn9KmaafH_F1MP0NGmgwFyFabnqMVZQ8nItMSSsmgaHIPOQrmIPn3rKgtnwrQV-X4LutPY4KNa36pObFwJ813zgIdlFwnIbKax3Iq-2MXaJHp5XgHGr01yWROLXrgwykU3GRiiPRYK1TFkxvUCl_KT_KdGwXr18MvmOBkwjCe72QuLMzh_LvfptP9lGXXSdOSTweUSBJH2k5y-94Vw7b921tJmNWky9ocnh1MLyA==]

- APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaoovdkqd08bAoZ-zxSt_WjOedK_1Yln5hMd40-UPNoagZev62kKrRzvZiWbwtGPtsXdI9RP-is_DDAFQbUwhxrODQhN8rABSM4ys9GQJALggxp32oyPgUYMILDXDEVSUwfnzRCBbe5sqQ9AL60QYQ134z1GoLQwz-vFf9yyNr-vJ0OcveV6XIs-3KORYiE2sHsEqGPzjYsd8nM--N4i1ILJ8VmfIqV9-CPm67]

- Deuterium Solid-State NMR Investigations of Exchange Labeled Oriented Purple Membranes at Different Hydration Levels - PMC. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy8uEZIezJqTqw6hDZ0NLLoh0hBOLyneSiWK6u6He0ytZditJxFYTwTGUAxn20klEsTPJIU2fbFp1_AIp79IpWB0Ff8o5DflMZCkf353aw80ZN6ScreWGQLr2XmCmAurve7KtoMFVJIb-4zL4=]

Sources

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 2. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Issue's Article Details [indiandrugsonline.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Deuterium Solid-State NMR Investigations of Exchange Labeled Oriented Purple Membranes at Different Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ema.europa.eu [ema.europa.eu]

- 28. aifa.gov.it [aifa.gov.it]

- 29. pharmatutor.org [pharmatutor.org]

Application Note: A Robust, High-Throughput LC-MS/MS Method for the Quantification of Terazosin Impurity F Using a Stable Isotope-Labeled Internal Standard

Abstract & Introduction

Terazosin is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] The quality, safety, and efficacy of pharmaceutical products are directly linked to the purity of the active pharmaceutical ingredient (API). Consequently, regulatory bodies mandate rigorous control and monitoring of impurities that may arise during synthesis or degradation.[1] Terazosin EP Impurity F, chemically identified as 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one, is a known related substance of Terazosin.[2][3][4]

This application note details the development and validation strategy for a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Terazosin Impurity F. The method's accuracy and precision are significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard, Terazosin Impurity F-d8. This approach is considered the "gold standard" in quantitative bioanalysis and pharmaceutical testing, as the SIL internal standard co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[5][6] This effectively compensates for variability, including matrix effects, which are a primary source of imprecision in LC-MS/MS analyses.[7][8] This protocol is designed for researchers, quality control scientists, and drug development professionals requiring a reliable method for impurity quantification.

Scientific Rationale: The Power of SIL Internal Standards in LC-MS/MS

The choice of LC-MS/MS is predicated on its inherent selectivity and sensitivity, allowing for the detection of trace-level impurities even in complex sample matrices.[9] A tandem mass spectrometer, particularly a triple quadrupole, operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole.[10] This two-stage mass filtering provides exceptional specificity, minimizing the likelihood of interferences.

The cornerstone of this method is the use of Terazosin Impurity F-d8. A deuterated internal standard is chemically identical to the analyte, with the exception that several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[7] This leads to several critical advantages:

-

Co-elution: The SIL-IS has nearly identical chromatographic properties to the analyte, ensuring they experience the same conditions as they pass through the LC system.[5]

-

Correction for Matrix Effects: Any ion suppression or enhancement caused by co-eluting matrix components will affect the analyte and the SIL-IS to a similar degree. By calculating the ratio of the analyte response to the IS response, these effects are effectively normalized.[8]

-

Compensation for Sample Preparation Variability: Losses incurred during extraction, handling, or injection will be mirrored by both the analyte and the SIL-IS, thus preserving the accuracy of the final concentration calculation.[8]

Materials, Reagents, and Equipment

Reference Standards and Reagents

-

Terazosin Impurity F Reference Standard (≥98% purity)

-

Terazosin Impurity F-d8 Reference Standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Deionized Water (≥18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade, ≥99%)

-

Ammonium Formate (LC-MS Grade)

Equipment and Consumables

-

Liquid Chromatograph: UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size).[11]

-

Analytical Balance: 4 or 5-place.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Vortex mixer and sonicator.

-

Centrifuge.

-

Syringe filters (0.22 µm).

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare accurate calibration standards, quality control samples, and test samples for analysis.

1. Stock Solution Preparation (1 mg/mL): a. Accurately weigh approximately 5 mg of Terazosin Impurity F reference standard into a 5 mL volumetric flask. b. Dissolve and bring to volume with methanol. This is the Analyte Stock (1 mg/mL) . c. In a separate 5 mL volumetric flask, accurately weigh approximately 5 mg of Terazosin Impurity F-d8. d. Dissolve and bring to volume with methanol. This is the Internal Standard (IS) Stock (1 mg/mL) .

2. Working Internal Standard (IS) Solution (100 ng/mL): a. Perform a serial dilution of the IS Stock with 50:50 (v/v) acetonitrile:water to create a Working IS Solution at a final concentration of 100 ng/mL. This solution will be used as the diluent for all standards and samples to ensure a consistent IS concentration.

3. Calibration Curve (CC) and Quality Control (QC) Standards: a. Prepare an intermediate stock of the analyte (e.g., 10 µg/mL) from the Analyte Stock . b. Serially dilute the intermediate stock with the Working IS Solution to prepare a series of CC standards. A typical range might be 0.5 ng/mL to 250 ng/mL. c. Prepare QC samples from a separate weighing of the Analyte Stock at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 200 ng/mL) using the same dilution scheme.

4. Sample Preparation (from Pharmaceutical Tablets): a. Weigh and finely powder a representative number of tablets (e.g., 10 tablets). b. Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask. c. Add a volume of 50:50 acetonitrile:water to achieve a theoretical analyte concentration of approximately 100 µg/mL (assuming 100% purity for initial dissolution). d. Vortex for 2 minutes and sonicate for 15 minutes to ensure complete dissolution of the API.[6] e. Centrifuge the solution at 4000 rpm for 10 minutes to pellet insoluble excipients.[6] f. Dilute the resulting supernatant with the Working IS Solution to bring the final theoretical concentration into the mid-range of the calibration curve (e.g., 100 ng/mL). g. Filter the final solution through a 0.22 µm filter into an autosampler vial.

Protocol 2: LC-MS/MS Method Optimization

Objective: To develop chromatographic conditions for optimal separation and mass spectrometric parameters for maximum sensitivity and selectivity.

1. Liquid Chromatography (LC) Development: a. Column: Install a C18 reversed-phase column. This stationary phase is effective for separating quinazoline derivatives like Terazosin and its impurities.[12] b. Mobile Phase:

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Rationale: Formic acid is a volatile modifier that aids in the protonation of the analytes in the ESI source, enhancing signal intensity in positive ion mode. c. Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to scout for the elution time of the analyte and IS. Optimize the gradient to ensure baseline separation from other potential impurities and to achieve a symmetric peak shape with a run time suitable for high-throughput analysis. d. Flow Rate & Temperature: Set the flow rate to 0.4 mL/min and the column temperature to 40 °C to improve peak shape and reduce viscosity.

2. Mass Spectrometry (MS/MS) Development: a. Tuning and Infusion: Separately infuse standard solutions of Terazosin Impurity F (~100 ng/mL) and Terazosin Impurity F-d8 (~100 ng/mL) directly into the mass spectrometer. b. Ionization Mode: Operate the ESI source in Positive Ion Mode, as the multiple nitrogen atoms in the quinazoline and piperazine rings are readily protonated.[13] c. Precursor Ion Selection (Q1): In a full scan (Q1 scan), identify the protonated molecular ions ([M+H]⁺). For Terazosin Impurity F (MW: 389.45), this will be m/z 389.5. For the d8-analog, this will be m/z 397.5. d. Fragmentation and Product Ion Selection (Q3):

- Perform a product ion scan for each precursor. Fragment the selected precursor ion in the collision cell (Q2) with nitrogen or argon gas.

- Identify the most stable and intense product ions in the resulting spectrum (Q3 scan). For Terazosin itself, a common fragmentation is the loss of the tetrahydrofuroyl piperazine side chain, yielding a product ion around m/z 290.[14] A similar fragmentation pattern is expected for Impurity F.

- Select the most abundant and specific product ions for the MRM transitions. e. MRM Parameter Optimization: Optimize the Collision Energy (CE) and Declustering Potential (DP) for each MRM transition to maximize signal intensity. Also, optimize source parameters like ion source gas flows, temperature, and ionspray voltage.

Optimized Method Parameters & Data

The following tables summarize the optimized parameters for the LC-MS/MS analysis.

Table 1: Optimized Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | UHPLC System |

| Column | C18, 100 x 2.1 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Total Run Time | 5.0 min |

Table 2: Optimized Mass Spectrometry Parameters

| Parameter | Analyte (Terazosin Impurity F) | Internal Standard (Terazosin Impurity F-d8) |

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 Mass (Precursor Ion) | 389.5 amu | 397.5 amu |

| Q3 Mass (Product Ion) | To be determined empirically | To be determined empirically |

| Dwell Time | 150 ms | 150 ms |

| Declustering Potential (DP) | Optimized Value (e.g., 70 V) | Optimized Value (e.g., 70 V) |

| Collision Energy (CE) | Optimized Value (e.g., 35 eV) | Optimized Value (e.g., 35 eV) |

| Ion Source Gas 1 | 50 psi | 50 psi |

| Ion Source Gas 2 | 55 psi | 55 psi |

| Curtain Gas | 35 psi | 35 psi |

| Source Temperature | 550 °C | 550 °C |

| Ionspray Voltage | 5500 V | 5500 V |

Workflow Visualization

The overall analytical process is depicted in the workflow diagram below.

Caption: Workflow for LC-MS/MS quantification of Terazosin Impurity F.

Method Validation Strategy

After development, the method must be fully validated according to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH M10.[15][16][17] This ensures the method is reliable and fit for its intended purpose. The validation should assess the following parameters:

-

Selectivity and Specificity: Analyze blank matrix samples (placebo formulation) to confirm the absence of interfering peaks at the retention times of the analyte and IS.

-

Linearity and Range: Demonstrate a linear relationship between the peak area ratio (analyte/IS) and concentration over the defined range (e.g., 0.5-250 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.[13]

-

Accuracy and Precision: Determine the intra-day and inter-day accuracy (% bias) and precision (%RSD) by analyzing QC samples at multiple levels (LQC, MQC, HQC) in replicate (n=6). Acceptance criteria are typically ±15% for both parameters (±20% at the LLOQ).[18]

-

Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., within ±20%).

-

Matrix Effect: While the SIL-IS is designed to correct for this, the matrix effect should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

-

Recovery: Assess the efficiency of the sample preparation process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[13]

-

Stability: Evaluate the stability of Terazosin Impurity F in stock solutions and in processed samples under various conditions (bench-top, autosampler, freeze-thaw cycles) to ensure sample integrity during analysis.[11]

Conclusion

This application note provides a comprehensive framework for the development of a robust and reliable LC-MS/MS method for the quantification of Terazosin Impurity F. The strategic use of a deuterated internal standard, Terazosin Impurity F-d8, is critical for achieving the high degree of accuracy and precision required for pharmaceutical quality control and regulatory submission. The detailed protocols for sample preparation, instrument optimization, and the outlined validation strategy establish a complete analytical solution that is sensitive, selective, and suitable for high-throughput environments.

References

- (Time in Boston, MA, US). Google. Retrieved April 2, 2026.

- (Current developments of bioanalytical sample preparation techniques in pharmaceuticals). Journal of Pharmaceutical and Biomedical Analysis.

- (Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples). Oriental Journal of Chemistry.

- (Sample Preparation for Pharmaceuticals using A Bioanalytical Method). ResearchGate.

- (Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis). ResolveMass Laboratories Inc.

- (Technical Support Center: Deuterated Internal Standards in LC-MS/MS). Benchchem.

- (Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?). Biotopics.

- (Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices). Shimadzu.

- (Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?). Journal of Pharmaceutical and Biomedical Analysis.

- (Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns). Journal of Pharmaceutical and Biomedical Analysis.

- (Sample Preparation for Bioanalytical and Pharmaceutical Analysis). Analytical Chemistry.

- (The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations). Waters Corporation.

- (Comparison of EI a at 70 eV mass spectra, b at 15 eV mass spectra and c Chemical ionization CI spectrum of Terazosin drug). ResearchGate.

- (An Overview of Sample Preparation Methods for Bioanalytical Analysis). International Journal of Pharmaceutical Sciences.

- (Structure characterization of terazosin drug using mass spectrometry and thermal analyses techniques in comparison with semi-empirical molecular orbital (MO) calculations). ResearchGate.

- (Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA hu). International Journal of Research Trends and Innovation.

- (Essential FDA Guidelines for Bioanalytical Method Validation). ResolveMass Laboratories Inc.

- (FDA issues final guidance on bioanalytical method validation). GaBI Journal.

- (Analytical CHEMISTRY). TSI Journals.

- (QbD assisted RP-HPLC method for identification of terazosin in bulk drug and pharmaceutical sample). ResearchGate.

- (ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis). European Compliance Academy.

- (Application Note & Protocol: High-Throughput Quality Control Testing of Terazosin Using a Deuterated Internal Standard by LC-MS). Benchchem.

- (Terazosin EP Impurity F | CAS No: 109678-71-9). Cleanchem.

- (Guideline on bioanalytical method validation). European Medicines Agency.

- (Terazosin EP Impurity F | CAS No- 109678-71-9). Simson Pharma Limited.

- (Terazosin Impurities and Related Compound). Veeprho.

- (Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study). Journal of Chromatography B.

- (Terazosin EP Impurity F | CAS No- 109678-71-9 | NA). Chemicea Pharmaceuticals.

- (Terazosin EP Impurity F | 109678-71-9). SynThink.

- (Proposed MS-MS fragmentation pattern of DXZN and impurity-VI). ResearchGate.

- (Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations). Journal of Chromatographic Science.

- (Terazosin-impurities). Pharmaffiliates.

- (CAS No : 109678-71-9 | Product Name : Terazosin Hydrochloride Dihydrate - Impurity F). Pharmaffiliates.

- (Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control). Semantic Scholar.

- (Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study). Journal of Young Pharmacists.

- (Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c). Pharma Nueva.

- (Synthesis of impurities of terazosin hydrochloride). Chinese Journal of Medicinal Chemistry.

- (Process for the preparation of terazosin hydrocloride dihydrate). Google Patents.

- (CHAPTER 2 Fragmentation and Interpretation of Spectra). Valpo.edu.

- (Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis). bioRxiv.

Sources

- 1. veeprho.com [veeprho.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. chemicea.com [chemicea.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. lcms.cz [lcms.cz]

- 10. biorxiv.org [biorxiv.org]

- 11. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrti.org [ijrti.org]

- 14. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]